molecular formula C10H23NOSi B100655 Piperidine, 1-(2-(trimethylsiloxy)ethyl)- CAS No. 17048-33-8

Piperidine, 1-(2-(trimethylsiloxy)ethyl)-

Cat. No. B100655
CAS RN: 17048-33-8
M. Wt: 201.38 g/mol
InChI Key: KEMZYKIZYXBAIG-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(trimethylsiloxy)ethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as TMS-piperidine and has a molecular formula of C9H21NO2Si.

Mechanism Of Action

The mechanism of action of Piperidine, 1-(2-(trimethylsiloxy)ethyl)- is not well understood. However, it is believed that TMS-piperidine can act as a Lewis acid and participate in various reactions such as nucleophilic addition and substitution reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Piperidine, 1-(2-(trimethylsiloxy)ethyl)-. However, it is known that TMS-piperidine can be toxic and may cause skin and eye irritation upon contact.

Advantages And Limitations For Lab Experiments

One of the advantages of using Piperidine, 1-(2-(trimethylsiloxy)ethyl)- in lab experiments is its ability to act as a versatile reagent in various organic synthesis reactions. However, the limitations of using TMS-piperidine include its toxicity, which requires proper handling and disposal, and its limited solubility in some solvents.

Future Directions

There are several future directions for the research on Piperidine, 1-(2-(trimethylsiloxy)ethyl)-. One potential direction is the development of new synthetic methods that are more efficient and sustainable. Another direction is the investigation of the mechanism of action of TMS-piperidine and its potential applications in catalysis and material science. Additionally, the exploration of the biological activity of Piperidine, 1-(2-(trimethylsiloxy)ethyl)- and its derivatives may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, Piperidine, 1-(2-(trimethylsiloxy)ethyl)- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on TMS-piperidine may lead to the development of new synthetic methods, catalytic applications, and therapeutic agents.

Synthesis Methods

The synthesis of Piperidine, 1-(2-(trimethylsiloxy)ethyl)- involves the reaction between piperidine and trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of TMS-piperidine along with the release of hydrogen chloride gas.

Scientific Research Applications

Piperidine, 1-(2-(trimethylsiloxy)ethyl)- has potential applications in various fields of scientific research. It is commonly used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. TMS-piperidine can also be used as a reagent in organic synthesis reactions, which include the formation of carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds.

properties

CAS RN

17048-33-8

Product Name

Piperidine, 1-(2-(trimethylsiloxy)ethyl)-

Molecular Formula

C10H23NOSi

Molecular Weight

201.38 g/mol

IUPAC Name

trimethyl(2-piperidin-1-ylethoxy)silane

InChI

InChI=1S/C10H23NOSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3

InChI Key

KEMZYKIZYXBAIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCN1CCCCC1

Canonical SMILES

C[Si](C)(C)OCCN1CCCCC1

Other CAS RN

17048-33-8

synonyms

1-[2-(Trimethylsiloxy)ethyl]piperidine

Origin of Product

United States

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